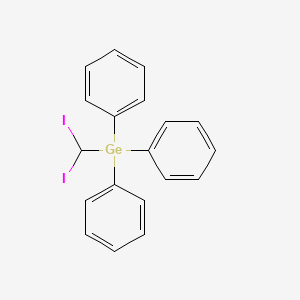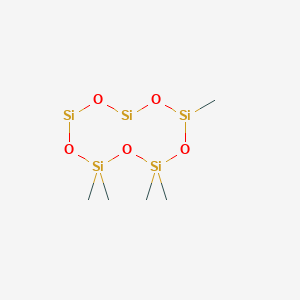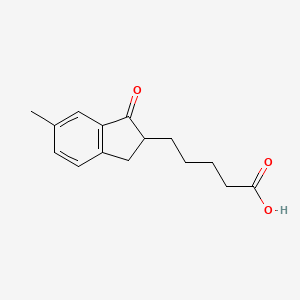
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is an organic compound with the molecular formula C14H18O3. This compound features an indanone moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The presence of a pentanoic acid side chain adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid typically involves the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylphenylacetic acid with acetic anhydride can yield 6-methylindanone.
Introduction of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction, where the indanone core reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid depends on its interaction with specific molecular targets. The indanone moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The pentanoic acid side chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylindanone: Shares the indanone core but lacks the pentanoic acid side chain.
Pentanoic Acid Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
5-(6-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is unique due to the combination of the indanone core and the pentanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
90239-52-4 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
5-(5-methyl-3-oxo-1,2-dihydroinden-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10-6-7-11-9-12(15(18)13(11)8-10)4-2-3-5-14(16)17/h6-8,12H,2-5,9H2,1H3,(H,16,17) |
Clave InChI |
SZEXNANBOWNVLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(C2=O)CCCCC(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


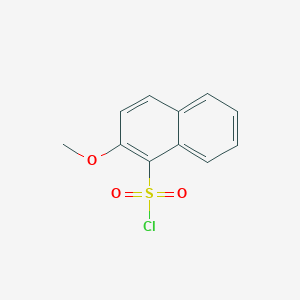
![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)

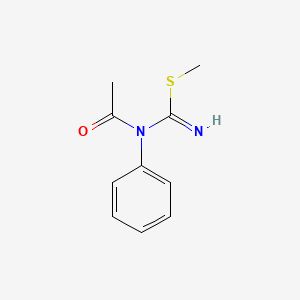
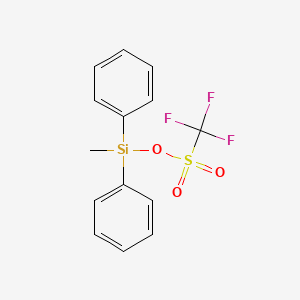
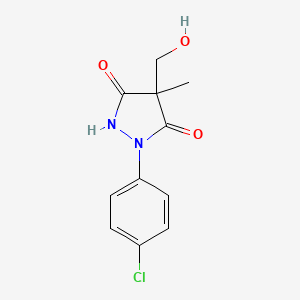
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
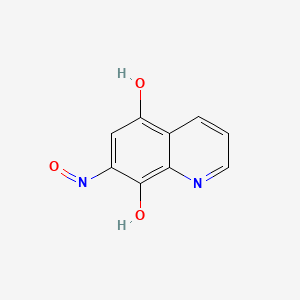
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
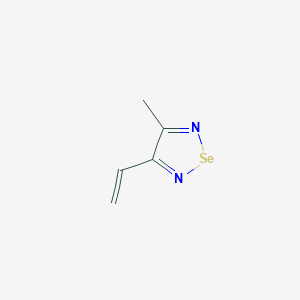
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
